(2S,4R)-2-amino-4-hydroxypentanedioic acid, also known as L-threonine, is a naturally occurring amino acid that plays a vital role in protein synthesis and metabolism. This compound is characterized by its two chiral centers, which contribute to its unique stereochemistry. The molecular formula of (2S,4R)-2-amino-4-hydroxypentanedioic acid is C5H11NO4, and it features both amino and hydroxyl functional groups, making it a polar and hydrophilic molecule. L-threonine is essential in human nutrition, as it cannot be synthesized by the body and must be obtained through dietary sources.
Several compounds share structural similarities with (2S,4R)-2-amino-4-hydroxypentanedioic acid. Here are some notable examples:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
L-serine | Contains hydroxyl group on carbon 3 | Precursor to cysteine; involved in neurotransmitter synthesis |
L-aspartic acid | Contains carboxyl groups on carbons 2 & 3 | Precursor to several neurotransmitters |
L-glutamic acid | Contains additional carboxyl group | Functions as an excitatory neurotransmitter |
D-threonine | Enantiomer of (2S,4R)-2-amino-4-hydroxypentanedioic acid | Different biological activities due to stereochemistry |
Each of these compounds plays distinct roles in biological systems despite their structural similarities. The unique stereochemistry of (2S,4R)-2-amino-4-hydroxypentanedioic acid contributes significantly to its specific functions and interactions within metabolic pathways .
(2S,4R)-2-amino-4-hydroxypentanedioic acid exhibits significant biological activity. It serves as a precursor for several important biomolecules and plays a role in various metabolic pathways:
Research indicates that adequate levels of L-threonine are essential for maintaining optimal health and metabolic function .
The synthesis of (2S,4R)-2-amino-4-hydroxypentanedioic acid can be achieved through several methods:
These methods vary in efficiency and yield depending on the conditions employed .
(2S,4R)-2-amino-4-hydroxypentanedioic acid has several applications across various fields:
The compound's role in protein synthesis makes it particularly valuable in both human nutrition and agricultural applications .
Studies on the interactions involving (2S,4R)-2-amino-4-hydroxypentanedioic acid have revealed its influence on various biological systems:
Such interactions underline its importance not only as a building block for proteins but also as a regulator of biological processes
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